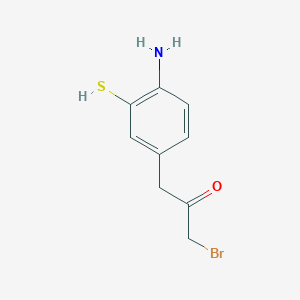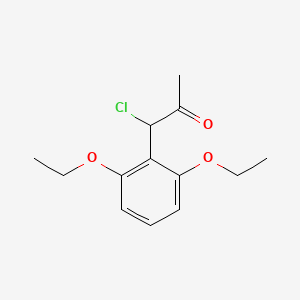
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated phenyl ring and a ketone group
Preparation Methods
The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the chlorination of a methoxy-substituted phenylpropane derivative, followed by the introduction of a ketone group through oxidation reactions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(chloromethyl)-5-nitrophenyl)propan-2-one: This compound has a nitro group instead of a methoxy group, which significantly alters its reactivity and applications.
Phenylacetone: Although structurally simpler, phenylacetone shares the ketone functional group and can undergo similar types of reactions
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-5-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
HPODIQKGVRILGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CCl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
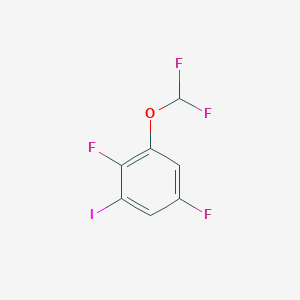
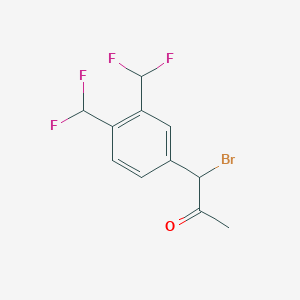
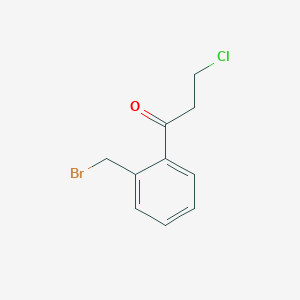
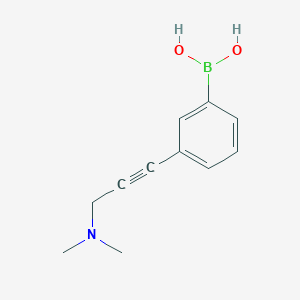
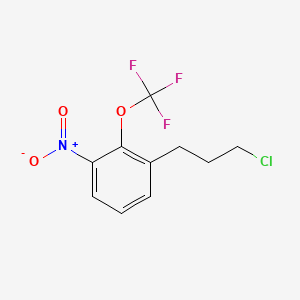


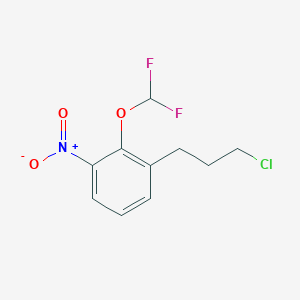
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)

![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
